molecular formula C18H13F3N2O4 B10889934 1,3-dimethyl-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

1,3-dimethyl-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10889934
M. Wt: 378.3 g/mol
InChI Key: VDXCPEWEBMPMJH-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrimidine ring substituted with a trifluoromethyl group, a furan ring, and a methylidene bridge, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde reacts with 1,3-dimethylbarbituric acid under basic conditions . The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,3-dimethyl-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its combination of a pyrimidine ring with a trifluoromethyl-substituted furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H13F3N2O4

Molecular Weight

378.3 g/mol

IUPAC Name

1,3-dimethyl-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H13F3N2O4/c1-22-15(24)13(16(25)23(2)17(22)26)9-12-6-7-14(27-12)10-4-3-5-11(8-10)18(19,20)21/h3-9H,1-2H3

InChI Key

VDXCPEWEBMPMJH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)N(C1=O)C

Origin of Product

United States

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